molecular formula C10H9N3 B2760972 4-Pyridin-2-ylpyridin-2-amine CAS No. 1159816-51-9

4-Pyridin-2-ylpyridin-2-amine

Cat. No.: B2760972
CAS No.: 1159816-51-9
M. Wt: 171.203
InChI Key: GEJUQAICLZPAQH-UHFFFAOYSA-N
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Description

4-Pyridin-2-ylpyridin-2-amine is a type of 2-aminopyrimidine derivative . It is known to be used in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .


Synthesis Analysis

The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several components. The design and construction of the target molecule were carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .

Scientific Research Applications

Photoredox Catalysis

In a study on oxidative Eosin Y photoredox catalysis, 4-Pyridin-2-ylpyridin-2-amine was used as a nitrogen donor in the synthesis of 2,4,6-triarylpyridines. The reaction, facilitated by Eosin Y under visible light in the presence of molecular oxygen, demonstrates an efficient method for constructing pyridine rings at ambient temperature. This process underscores the significance of this compound in facilitating novel synthetic routes through photoredox catalysis (Rohokale, Koenig, & Dhavale, 2016).

Synthetic Chemistry

The compound also finds utility in the synthesis of fused imidazo-diazines and imidazo-pyridines, showcasing its versatility as a building block in creating complex heterocyclic structures. A study demonstrated the use of pyridinium N-(heteroaryl)aminides, related to this compound, in gold-catalyzed formal [3 + 2]-dipolar cycloaddition reactions. This method offers a convergent and regioselective approach to synthesize imidazo-fused heteroaromatics, highlighting the compound's role in expanding the toolbox for synthetic chemists (Garzón & Davies, 2014).

Material Science

In material science, this compound is a key component in the design and synthesis of Schiff base and non-Schiff base macrocyclic ligands incorporating the pyridine moiety. These macrocyclic compounds, often containing this compound units, are crucial in developing metal complexes with diverse functionalities. Research in this area focuses on the synthesis of ligands that can facilitate metal ion transport and separation, highlighting the compound's importance in creating materials with specific chemical properties (Rezaeivala & Keypour, 2014).

Safety and Hazards

According to the safety data sheet, 4-Pyridin-2-ylpyridin-2-amine is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Mechanism of Action

Target of Action

The primary targets of 4-Pyridin-2-ylpyridin-2-amine are Cyclin-dependent protein kinases (CDKs) and Serine/threonine protein kinase PLK4 . CDKs are important protein-serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .

Mode of Action

The compound interacts with its targets, inhibiting their activities. For instance, it has been shown to have inhibitory activities against CDK6 . The interaction of the compound with its targets results in changes in the cell cycle and transcription processes regulated by CDKs .

Biochemical Pathways

The compound affects the biochemical pathways regulated by its targets. For instance, CDKs regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The inhibition of these kinases by the compound can affect these pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability , which could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of the activities of its targets, leading to changes in the cell cycle and transcription processes . This can result in antitumor activities and potential anticancer effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The compound showed an effective corrosion inhibition for mild steel in an acid medium .

Biochemical Analysis

Biochemical Properties

4-Pyridin-2-ylpyridin-2-amine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it has been reported to exhibit significant antibacterial and antifungal potential .

Cellular Effects

At the cellular level, this compound has been shown to exhibit excellent antiproliferative activity against certain types of cells, such as breast cancer cells . It influences cell function by impacting various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been observed to form H-bonds with certain amino acid residues, influencing their binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can involve specific transporters or binding proteins . This can also influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-pyridin-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJUQAICLZPAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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